molecular formula C13H11ClINO3 B12878627 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Katalognummer: B12878627
Molekulargewicht: 391.59 g/mol
InChI-Schlüssel: OGONFLVWQRSMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further connected to an ethyl acetate group through an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-7-iodoquinoline.

    Ether Formation: The quinoline derivative undergoes a nucleophilic substitution reaction with ethylene glycol to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Quinoline derivatives with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride

Uniqueness

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C13H11ClINO3

Molekulargewicht

391.59 g/mol

IUPAC-Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate

InChI

InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3

InChI-Schlüssel

OGONFLVWQRSMNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.